An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed overview of the known and predicted physicochemical properties of the compound 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one . As a novel heterocyclic compound, its comprehensive characterization is crucial for its potential applications in medicinal chemistry and materials science. This document synthesizes available data with established scientific principles to offer a robust technical resource for researchers.
While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide establishes a framework for its analysis based on the properties of structurally related isoindolinones. The protocols and theoretical discussions herein are designed to be a self-validating system for any experimental investigation into this compound.
Molecular Identity and Structural Features
6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one is a substituted isoindolinone, a class of compounds recognized for its diverse biological activities. The core structure consists of a bicyclic system with a fused benzene and a γ-lactam ring. The key structural features include a bromine atom at the 6-position of the aromatic ring and two methyl groups at the 3-position of the isoindolinone core.
| Property | Value | Source |
| Chemical Name | 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one | N/A |
| CAS Number | 1403766-79-9 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |
| Molecular Weight | 240.10 g/mol | [1][2] |
| Canonical SMILES | CC1(C2=C(C=C(C=C2)Br)C(=O)N1)C | N/A |
| InChI Key | ZRDLKDWIFKCBMF-UHFFFAOYSA-N |
Physicochemical Properties: Knowns and Predictions
A thorough understanding of a compound's physicochemical properties is fundamental to its development for any application, particularly in pharmacology where solubility, stability, and membrane permeability are critical.
Physical State and Appearance
Based on vendor information and the general properties of similar small organic molecules, 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one is a solid at room temperature. The color and crystalline form would be determined through experimental observation and techniques like X-ray crystallography.
Melting Point
A precise, experimentally determined melting point for this compound is not available in the reviewed literature. However, it is a critical parameter for assessing purity. A sharp melting point range is indicative of a high degree of purity. For related bromo-indole derivatives, melting points can range significantly, for instance, 6-bromoindole-3-carboxaldehyde has a melting point of 202-206 °C.
Experimental Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC):
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Sample Preparation: A small amount of the crystalline solid (1-5 mg) is accurately weighed into an aluminum DSC pan.
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Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). A temperature program is set, typically with a heating rate of 10 °C/min, under an inert nitrogen atmosphere.
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Analysis: The sample is heated, and the heat flow is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.
The causality behind using DSC lies in its high precision and ability to detect thermal events, providing not only the melting point but also information on polymorphism and decomposition.
Solubility
Quantitative solubility data in various solvents is not currently available. However, based on its structure, the compound is expected to be sparingly soluble in water and more soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and alcohols. The bromine atom and the polar lactam group contribute to some degree of polarity, while the aromatic ring and methyl groups provide lipophilic character.
Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method):
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Procedure: An excess amount of the solid compound is added to a known volume of the solvent of interest in a sealed vial.
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Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Quantification: The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
This method is considered the gold standard for its direct measurement of solubility at thermodynamic equilibrium.
Acidity/Basicity (pKa)
The pKa value, which describes the acidity of a compound, is a critical parameter for predicting its ionization state at different pH values, impacting its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system. The lactam proton in the isoindolinone ring is expected to be weakly acidic. A precise experimental value is not available.
Experimental Protocol for pKa Determination (Potentiometric Titration):
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Solution Preparation: A solution of the compound is prepared in a suitable solvent system (often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
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Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.
This direct measurement provides a reliable determination of the compound's acidic or basic dissociation constant.
Synthesis and Purification
While a specific, detailed synthesis for 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one is not described in the searched literature, a general approach can be inferred from the synthesis of related isoindolinones. A plausible synthetic route would involve the cyclization of a suitably substituted benzene derivative.
Conceptual Synthetic Workflow:
Figure 1: A conceptual synthetic workflow for the target compound.
Purification Protocol (Column Chromatography):
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Stationary Phase: Silica gel is typically used as the stationary phase.
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Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly employed.
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Fraction Collection: The eluent is collected in fractions, and those containing the pure product (as determined by Thin Layer Chromatography) are combined.
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Solvent Removal: The solvent is removed under reduced pressure to yield the purified solid.
The choice of silica gel and a non-polar to polar solvent gradient is based on the principle of separating compounds based on their polarity, which is a standard and effective method for purifying small organic molecules.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and structural confirmation of the synthesized compound. While experimental spectra for the target molecule are not available, the expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the two methyl groups (which would likely appear as a singlet due to their equivalence), and the N-H proton of the lactam. The aromatic protons would exhibit splitting patterns (doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the lactam, the quaternary carbon bearing the two methyl groups, the carbons of the methyl groups, and the six carbons of the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the lactam, typically in the range of 1650-1700 cm⁻¹. A band corresponding to the N-H stretching of the lactam would also be expected around 3200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. The isotopic pattern of the molecular ion peak would be characteristic for a compound containing one bromine atom, showing two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Workflow for Structural Elucidation:
Figure 2: Workflow for the synthesis and structural confirmation of the target compound.
Safety Information
Based on information for the parent compound, 6-bromo-2,3-dihydro-1H-isoindol-1-one, the target molecule may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), such as gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one is a compound of interest with potential applications that warrant a full experimental characterization of its physicochemical properties. This guide provides a comprehensive theoretical framework and outlines the standard, validated experimental protocols necessary to obtain this crucial data. Future research should focus on the synthesis, purification, and detailed experimental determination of the properties discussed herein to fully unlock the potential of this molecule for researchers and drug development professionals.
References
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[4] 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one - Sinfoo Biotech. [Link]
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6-Bromo-2,3-dihydro-1H-isoindol-1-one - PubChem. [Link]
